3-cyclopropyl-2-methylpropan-1-ol
Description
3-Cyclopropyl-2-methylpropan-1-ol is a branched primary alcohol characterized by a hydroxyl group at the terminal carbon (C1), a methyl group at C2, and a cyclopropyl substituent at C3. Its molecular formula is C₇H₁₄O, with a molecular weight of 114 g/mol.
Properties
CAS No. |
1340572-95-3 |
|---|---|
Molecular Formula |
C7H14O |
Molecular Weight |
114.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-2-methylpropan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with 2-methylpropan-1-ol in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the alcohol to its corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) under reflux conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Alkyl halides.
Scientific Research Applications
3-cyclopropyl-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-2-methylpropan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the cyclopropyl group may contribute to the compound’s binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Table 1: Comparative Analysis of 3-Cyclopropyl-2-Methylpropan-1-Ol and Analogues
Physical and Chemical Properties
- Boiling Point: The cyclopropyl substituent increases molecular weight compared to 1-chloro-2-methyl-2-propanol but reduces boiling point relative to the aromatic 2,2-dimethyl-3-(3-tolyl)propan-1-ol. Cyclopropane’s ring strain may lower thermal stability .
- Solubility: The nonpolar cyclopropyl group reduces water solubility compared to the more polar 1-chloro-2-methyl-2-propanol. The tolyl-substituted analogue exhibits even lower solubility due to its aromatic hydrophobicity .
Regulatory and Industrial Relevance
- Industrial Handling : Purification methods for alcohols (e.g., distillation, drying agents like molecular sieves) apply broadly .
Notes and Limitations
- Direct experimental data on this compound are absent in available literature; comparisons rely on structural analogues and physicochemical principles.
- Safety protocols for similar alcohols (e.g., eye rinsing, avoiding ingestion) should be prioritized until compound-specific studies confirm risks .
- Further research is needed to validate inferred properties, particularly cyclopropane’s impact on stability and bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
